Dihydroeuphol
Overview
Description
Dihydroeuphol is a tetracyclic triterpene compound isolated from members of the genus Euphorbia . It is a derivative of euphol, which is known for its cytotoxic, antinociceptive, and antioxidant activities . This compound itself has not been extensively studied for biological activity, but its structural similarity to euphol suggests potential pharmacological properties .
Mechanism of Action
Target of Action
Dihydroeuphol is a synthetic triterpene The primary targets of this compound are currently not well-documented in the literature
Mode of Action
It’s known that triterpenes, the class of compounds to which this compound belongs, often interact with cellular receptors, enzymes, and other proteins to exert their effects .
Biochemical Pathways
Triterpenes, in general, are known to influence a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential .
Result of Action
Triterpenes are generally known for their potential anti-inflammatory, antioxidant, and anticancer properties
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of bioactive compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroeuphol typically involves the reduction of euphol. Euphol can be isolated from the latex of Euphorbia species. The reduction process usually employs hydrogenation techniques under specific conditions to convert euphol to this compound .
Industrial Production Methods
the general approach would involve large-scale extraction of euphol from Euphorbia species followed by chemical reduction to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Dihydroeuphol, like other triterpenes, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Hydrogenation is a typical reduction method used for this compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for triterpenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products Formed
Oxidation: Formation of ketones or alcohols
Reduction: Formation of this compound from euphol
Substitution: Formation of halogenated triterpenes
Scientific Research Applications
Chemistry: Used as a model compound for studying the chemical behavior of triterpenes.
Biology: Potential use in studying cell signaling pathways due to its structural similarity to biologically active triterpenes.
Industry: Limited industrial applications, but potential use in the synthesis of other triterpene derivatives.
Comparison with Similar Compounds
Similar Compounds
Euphol: A tetracyclic triterpene with known cytotoxic, antinociceptive, and antioxidant activities.
Lanosterol: Another tetracyclic triterpene with similar structural features.
Betulin: A pentacyclic triterpene with various biological activities.
Uniqueness
Dihydroeuphol is unique due to its specific structural configuration and potential pharmacological properties. Its reduced form compared to euphol may result in different biological activities and interactions with molecular targets.
Properties
IUPAC Name |
(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZYKEVPFYHDOH-WZLOIPHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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